molecular formula C23H28N2O6 B1662423 Quinaprilat hydrate CAS No. 1435786-09-6

Quinaprilat hydrate

Cat. No. B1662423
M. Wt: 428.5 g/mol
InChI Key: OFYSYEOWQQCPEU-ZAFWUOJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinaprilat hydrate is a pharmaceutical compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. This drug is commonly used to treat hypertension, heart failure, and diabetic nephropathy. In recent years, there has been a growing interest in the scientific community to explore the potential applications of quinaprilat hydrate in various fields.

Scientific Research Applications

Analytical Applications in Pharmaceuticals and Urine

Quinapril, an antihypertensive drug, and its active metabolite quinaprilat have been analyzed using capillary zone electrophoresis systems. This method is optimized for detecting quinapril and quinaprilat in urine and pharmaceuticals, aiding in the study of their behavior in biological systems and drug formulations (Prieto, Alonso, & Jiménez, 2002).

Pharmacodynamics and Clinical Application

Quinaprilat's pharmacokinetic and pharmacodynamic profile, as well as its clinical applications, especially in patients with arterial hypertension or chronic heart failure, have been reviewed. This encompasses its role as a potent ACE inhibitor and its specific pharmacological characteristics (Kieback, Felix, & Reffelmann, 2009).

Cardiovascular and Anti-Atherosclerotic Effects

Studies have shown that quinaprilat, used for hypertension therapy, can suppress the expression of adhesion molecules and cytokine production in endothelial cells. This indicates its potential anti-atherogenic effect, which could be significant in the early development of atherosclerosis (Ochiai et al., 2002).

Influence on Renal Vascular Responses

Research into the effects of quinaprilat on renal blood flow and glomerular filtration rate in dogs has demonstrated its ability to attenuate renal vascular responses. This provides insights into the therapeutic potential of quinapril in conditions involving excessive endothelin activation (Chan, Clavell, Keiser, & Burnett, 1994).

Myocardial Infarct Size Reduction

Quinaprilat has been observed to reduce myocardial infarct size in rabbits, involving nitric oxide production and mitochondrial KATP channels. This offers insights into its role in cardioprotection and potential therapeutic applications (Chen et al., 2003).

Promotion of Angiogenesis

The administration of quinaprilat has been found to enhance angiogenesis in a rabbit model of hindlimb ischemia. This highlights its potential use in therapeutic angiogenesis in ischemic tissues and its possible benefit in myocardial ischemia due to augmented collateral development (Fabre et al., 1999).

Gastroretentive Drug Formulation

Quinapril HCl, metabolized to quinaprilat, has been formulated into gastroretentive floating tablets to improve oral bioavailability and patient compliance. This research area focuses on optimizing drug delivery for effective therapeutic action (Mali & Bathe, 2014).

properties

CAS RN

1435786-09-6

Product Name

Quinaprilat hydrate

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrate

InChI

InChI=1S/C23H26N2O5.H2O/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H2/t15-,19-,20-;/m0./s1

InChI Key

OFYSYEOWQQCPEU-ZAFWUOJLSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O

SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O

Appearance

Solid powder

synonyms

Quinaprilat;  BRN 5653070;  CI 928;  CI-928.; (S)-2-(((S)-1-carboxy-3-phenylpropyl)-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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